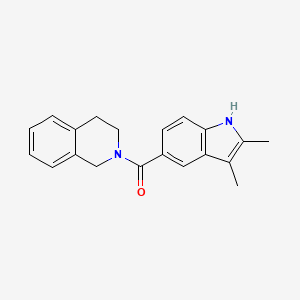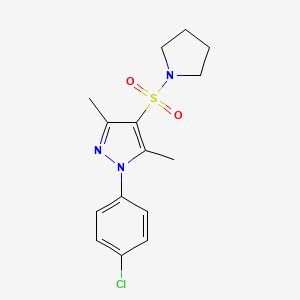
3,4-dihydroisoquinolin-2(1H)-yl(2,3-dimethyl-1H-indol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dimethyl-1H-indole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features both an indole and a tetrahydroisoquinoline moiety. These structural motifs are often found in natural products and pharmacologically active compounds, making this compound of significant interest in medicinal chemistry and synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethyl-1H-indole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the tetrahydroisoquinoline ring system. Key steps may include:
Friedel-Crafts Acylation: This step involves the acylation of 2,3-dimethylindole to introduce the carbonyl group.
Pictet-Spengler Reaction: This reaction is used to form the tetrahydroisoquinoline ring by condensing an aldehyde with an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(2,3-dimethyl-1H-indole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and tetrahydroisoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole and tetrahydroisoquinoline derivatives.
科学的研究の応用
2-(2,3-dimethyl-1H-indole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive natural products.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(2,3-dimethyl-1H-indole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The indole and tetrahydroisoquinoline moieties can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(2,3-dimethyl-1H-indole-5-carbonyl)-glycine
- 1-(2,3-dimethyl-1H-indole-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
- 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone
Uniqueness
2-(2,3-dimethyl-1H-indole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the indole and tetrahydroisoquinoline structures, which are both known for their biological activity. This dual functionality can provide enhanced pharmacological properties and make the compound a valuable scaffold for drug development.
特性
分子式 |
C20H20N2O |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
3,4-dihydro-1H-isoquinolin-2-yl-(2,3-dimethyl-1H-indol-5-yl)methanone |
InChI |
InChI=1S/C20H20N2O/c1-13-14(2)21-19-8-7-16(11-18(13)19)20(23)22-10-9-15-5-3-4-6-17(15)12-22/h3-8,11,21H,9-10,12H2,1-2H3 |
InChIキー |
RCFUXHPSZLQFOL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dimethyl-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11265408.png)

![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11265416.png)
![1-(4-fluorophenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11265424.png)

![2,2,2-trifluoro-1-[5-hydroxy-3-methyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11265433.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B11265443.png)
![5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11265447.png)
![2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11265451.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B11265455.png)
![3-(3-methylphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11265464.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11265465.png)
![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11265473.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11265477.png)
